molecular formula C9H10INO3 B6124285 3-ethoxy-4-hydroxy-5-iodobenzaldehyde oxime

3-ethoxy-4-hydroxy-5-iodobenzaldehyde oxime

Cat. No. B6124285
M. Wt: 307.08 g/mol
InChI Key: GVTGGJLAHFZJNX-VZUCSPMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethoxy-4-hydroxy-5-iodobenzaldehyde oxime is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as EHIBOX, and it has been synthesized using different methods. EHIBOX has been found to exhibit several biochemical and physiological effects, making it an interesting compound to study.

Mechanism of Action

EHIBOX inhibits tyrosinase by binding to the active site of the enzyme, thereby preventing the formation of melanin. It also exhibits anti-tumor activity by inducing apoptosis in cancer cells and inhibiting cell proliferation. EHIBOX has been found to interact with copper ions, leading to the formation of a fluorescent complex.
Biochemical and Physiological Effects:
EHIBOX has been found to exhibit several biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anti-tumor activity. It has also been found to exhibit antibacterial activity against different bacterial strains.

Advantages and Limitations for Lab Experiments

EHIBOX has several advantages for lab experiments, including its ability to act as a fluorescent probe for detecting copper ions and its potential as an anti-tumor agent. However, EHIBOX has limitations, including its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research on EHIBOX, including its potential as a therapeutic agent for cancer treatment. Future research could also focus on improving the solubility of EHIBOX in water, as well as investigating its potential as an antibacterial agent. Additionally, EHIBOX could be further studied as a fluorescent probe for detecting other metal ions in aqueous solutions.

Synthesis Methods

EHIBOX can be synthesized using different methods, including the reaction of 3-ethoxy-4-hydroxy-5-iodobenzaldehyde with hydroxylamine hydrochloride in the presence of sodium acetate. The reaction is carried out in ethanol, and the resulting product is EHIBOX. Another method involves the reaction of 3-ethoxy-4-hydroxy-5-iodobenzaldehyde with hydroxylamine-O-sulfonic acid, which is then treated with sodium hydroxide to obtain EHIBOX.

Scientific Research Applications

EHIBOX has been used in various scientific research applications, including as a fluorescent probe for detecting copper ions in aqueous solutions. It has also been used as an inhibitor of the enzyme tyrosinase, which is involved in melanin synthesis. EHIBOX has been found to exhibit anti-tumor activity against different cancer cell lines, making it a potential candidate for cancer therapy.

properties

IUPAC Name

2-ethoxy-4-[(E)-hydroxyiminomethyl]-6-iodophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO3/c1-2-14-8-4-6(5-11-13)3-7(10)9(8)12/h3-5,12-13H,2H2,1H3/b11-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVTGGJLAHFZJNX-VZUCSPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=NO)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=N/O)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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